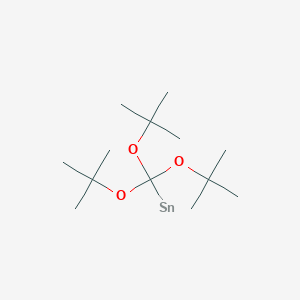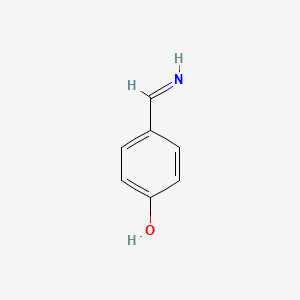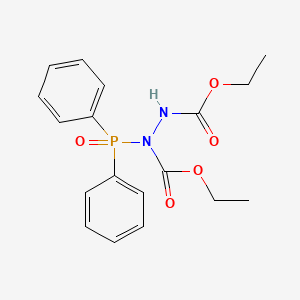![molecular formula C27H18N6O14 B14625350 1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] CAS No. 56898-42-1](/img/structure/B14625350.png)
1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane-2,2-diyl core with two 4-(2,4,6-trinitrophenoxy)benzene groups attached, making it a highly substituted aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of phenol derivatives to introduce nitro groups, followed by the coupling of these intermediates with a propane-2,2-diyl core under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to ensure complete nitration and coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the reactions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation may produce nitroso compounds.
科学研究应用
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings provide a platform for π-π interactions, which can affect the compound’s binding affinity to biological targets.
相似化合物的比较
Similar Compounds
4,4’-(Propane-2,2-diyl)bis(2,6-dinitrophenol): Similar in structure but with fewer nitro groups.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Contains bromine atoms instead of nitro groups.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene): Features allyloxy groups instead of nitrophenoxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is unique due to its high degree of nitration, which imparts distinct chemical and physical properties
属性
CAS 编号 |
56898-42-1 |
|---|---|
分子式 |
C27H18N6O14 |
分子量 |
650.5 g/mol |
IUPAC 名称 |
1,3,5-trinitro-2-[4-[2-[4-(2,4,6-trinitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H18N6O14/c1-27(2,15-3-7-19(8-4-15)46-25-21(30(38)39)11-17(28(34)35)12-22(25)31(40)41)16-5-9-20(10-6-16)47-26-23(32(42)43)13-18(29(36)37)14-24(26)33(44)45/h3-14H,1-2H3 |
InChI 键 |
HMCGSXOPOCSPOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


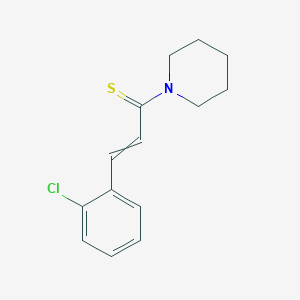
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
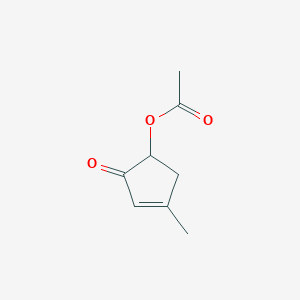
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)

